molecular formula C17H15F2N5O3 B11261888 N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(2-methoxyphenoxy)acetamide

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(2-methoxyphenoxy)acetamide

Cat. No.: B11261888
M. Wt: 375.33 g/mol
InChI Key: BXMLXVAGIUERSO-UHFFFAOYSA-N
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Description

N-{[1-(3,4-DIFLUOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}-2-(2-METHOXYPHENOXY)ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a tetrazole ring, a difluorophenyl group, and a methoxyphenoxy moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(3,4-DIFLUOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}-2-(2-METHOXYPHENOXY)ACETAMIDE typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The difluorophenyl group is introduced through electrophilic aromatic substitution reactions, while the methoxyphenoxy group is typically added via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is often purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(3,4-DIFLUOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}-2-(2-METHOXYPHENOXY)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-{[1-(3,4-DIFLUOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}-2-(2-METHOXYPHENOXY)ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[1-(3,4-DIFLUOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}-2-(2-METHOXYPHENOXY)ACETAMIDE involves its interaction with specific molecular targets. The tetrazole ring and difluorophenyl group are known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-{[1-(3,4-DIFLUOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}-2-(2-HYDROXYPHENOXY)ACETAMIDE
  • **N-{[1-(3,4-DIFLUOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}-2-(2-CHLOROPHENOXY)ACETAMIDE

Uniqueness

N-{[1-(3,4-DIFLUOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}-2-(2-METHOXYPHENOXY)ACETAMIDE is unique due to the presence of both the methoxyphenoxy and difluorophenyl groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C17H15F2N5O3

Molecular Weight

375.33 g/mol

IUPAC Name

N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-2-(2-methoxyphenoxy)acetamide

InChI

InChI=1S/C17H15F2N5O3/c1-26-14-4-2-3-5-15(14)27-10-17(25)20-9-16-21-22-23-24(16)11-6-7-12(18)13(19)8-11/h2-8H,9-10H2,1H3,(H,20,25)

InChI Key

BXMLXVAGIUERSO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F

Origin of Product

United States

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